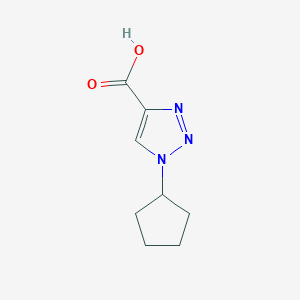
3-(3-Fluoro-4-methylphenyl)propan-1-amine
Vue d'ensemble
Description
3-(3-Fluoro-4-methylphenyl)propan-1-amine, also known as 3-Fluoro-4-methylphenylamine or FMPA, is an organic compound that has been used in various scientific research applications. It is a fluorinated amine that has been studied for its potential as an inhibitor of cytochrome P450 enzymes and its ability to interact with other molecules in the body.
Applications De Recherche Scientifique
Use in Medicine
- Scientific Field : Medicine
- Summary of the Application : “3-(3-Fluoro-4-methylphenyl)propan-1-amine” is a component of fluoxetine, which is a selective serotonin reuptake inhibitor (SSRI) used as an antidepressant . It is used to treat conditions such as panic disorder, bulimia nervosa, and obsessive–compulsive disorder .
- Results or Outcomes : Fluoxetine has been shown to be effective in treating a variety of mental health conditions, including depression, panic disorder, and bulimia nervosa .
Use in Thermal Analysis
- Scientific Field : Thermal Analysis
- Summary of the Application : The thermal behavior of fluoxetine hydrochloride, which contains “3-(3-Fluoro-4-methylphenyl)propan-1-amine”, has been investigated using thermoanalytical techniques .
- Methods of Application : The study involved the use of thermogravimetry coupled to Fourier transform infrared spectroscopy (TG-FTIR) and intermediate residue analysis by GC–MS .
- Results or Outcomes : The study found that fluoxetine decomposes after melting, releasing 4-trifluoromethylphenol, methylamine . The solid resulting from heating the fluoxetine hydrochloride up to 230 °C revealed the presence of the original sample and 4-trifluoromethylphenol as the main residue .
Use in Chemical Synthesis
- Scientific Field : Chemical Synthesis
- Summary of the Application : “3-(3-Fluoro-4-methylphenoxy)propan-1-amine” is a chemical compound with the CAS Number: 1701405-69-7 . It can be used in the synthesis of various other chemical compounds .
- Methods of Application : The specific methods of application would depend on the chemical reaction being carried out. Generally, it would be used as a reagent in a chemical reaction .
- Results or Outcomes : The outcomes would depend on the specific chemical reaction being carried out. In general, it can be used to synthesize a variety of other chemical compounds .
Use in Material Science
- Scientific Field : Material Science
- Summary of the Application : “3-(3-Fluoro-4-methylphenoxy)propan-1-amine” is a chemical compound with the CAS Number: 1701405-69-7 . It can be used in the synthesis of various other chemical compounds .
- Methods of Application : The specific methods of application would depend on the chemical reaction being carried out. Generally, it would be used as a reagent in a chemical reaction .
- Results or Outcomes : The outcomes would depend on the specific chemical reaction being carried out. In general, it can be used to synthesize a variety of other chemical compounds .
Propriétés
IUPAC Name |
3-(3-fluoro-4-methylphenyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN/c1-8-4-5-9(3-2-6-12)7-10(8)11/h4-5,7H,2-3,6,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBTGWEGLGVQPIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCCN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Fluoro-4-methylphenyl)propan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{[(2-methoxyethyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1464954.png)

![{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-3-yl}methanamine](/img/structure/B1464958.png)




![{1-[(5-Bromofuran-2-yl)methyl]piperidin-4-yl}methanol](/img/structure/B1464965.png)
![1-[(5-Bromofuran-2-yl)methyl]piperidin-4-ol](/img/structure/B1464966.png)

![1-[3-(Hydroxymethyl)piperidin-1-yl]-3,3-dimethylbutan-2-one](/img/structure/B1464968.png)
![(1-{[4-(propan-2-yl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)methanamine](/img/structure/B1464969.png)

